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Compound of Interest

Compound Name: Cinnamyl anthranilate

Cat. No.: B1236720 Get Quote

An in-depth analysis of the in vivo metabolism of cinnamyl anthranilate reveals significant

species-dependent variations, primarily revolving around the hydrolysis of the ester bond.

These differences are critical in understanding its toxicological profile, particularly its effects as

a peroxisome proliferator and its carcinogenicity in certain species. This technical guide

synthesizes the available data on the absorption, distribution, metabolism, and excretion

(ADME) of cinnamyl anthranilate, providing detailed experimental methodologies and visual

representations of the core metabolic pathways.

Absorption and Excretion
Cinnamyl anthranilate can be absorbed through oral and percutaneous routes. Following

absorption, the compound and its metabolites are primarily excreted in the urine.

Percutaneous Absorption
Studies in rhesus monkeys and with excised human skin demonstrate that cinnamyl
anthranilate can penetrate the skin. Occlusion of the application site significantly increases

absorption.

Table 1: Percutaneous Absorption of Cinnamyl Anthranilate
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Species/Sy
stem

Application
Dose

Duration Condition
Absorption
(% of Dose)

Reference

Rhesus
Monkey (in
vivo)

4 µg/cm² 24 h
Non-
occluded

26.1 ± 2.3%
Bronaugh
et al.,
1985[1]

Rhesus

Monkey (in

vivo)

4 µg/cm² 24 h Occluded 39.0 ± 2.8%
Bronaugh et

al., 1985[1]

Human Skin

(in vitro)
4 µg/cm² 48 h Non-occluded 24.0 ± 5.1%

Bronaugh et

al., 1985[1]

| Human Skin (in vitro) | 4 µg/cm² | 48 h | Occluded | 53.3 ± 6.7% | Bronaugh et al., 1985[1] |

Excretion Profile
Following intraperitoneal administration in rodents, the majority of the administered radioactivity

from labeled cinnamyl anthranilate is recovered in the urine within the first 24 hours.[1][2]

Table 2: Excretion of [³-¹⁴C] Cinnamyl Anthranilate (250 mg/kg bw, i.p.)

Species Route
0-24h
Urine (%
of Dose)

24-72h
Urine (%
of Dose)

0-72h
Faeces
(% of
Dose)

Total
Recovery

Referenc
e

Fischer
344 Rat

Urine 70% 10% - 90%

Keyhanfa
r &
Caldwell,
1996[1]

Faeces - - 10%

CD-1

Mouse
Urine 78% 6% - 91%

Keyhanfar

& Caldwell,

1996[1]
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| | Faeces | - | - | 7% | | |

Biotransformation and Metabolic Pathways
The primary metabolic pathway for cinnamyl anthranilate is hydrolysis into its constituent

parts: cinnamyl alcohol and anthranilic acid.[1] Cinnamyl alcohol is further metabolized to

benzoic acid, which is then conjugated with glycine to form hippuric acid.[1] A crucial species

difference exists in the efficiency of the initial hydrolysis step.
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Metabolic Pathway of Cinnamyl Anthranilate

Step 1: Hydrolysis

Step 2: Oxidation

Step 3: Conjugation

Species-Specific Saturation
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High Dose

Click to download full resolution via product page

Caption: Metabolic pathway of cinnamyl anthranilate.
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Species and Dose-Dependent Metabolism
In rats and humans, cinnamyl anthranilate is efficiently and completely hydrolyzed.[1]

Consequently, no unchanged ester is found in the urine, even after high doses.[1][2] In

contrast, the hydrolysis pathway in mice becomes saturated at high doses.[2] This saturation

leads to the systemic circulation and subsequent urinary excretion of the intact ester, which is

responsible for the observed peroxisome proliferation and hepatocarcinogenicity in this

species.[1][3]

Table 3: Major Urinary Metabolites Following Administration of Cinnamyl Anthranilate

Species Dose Route

Unchan
ged
Ester (%
of Dose)

Benzoic
Acid (%
of
Urinary
¹⁴C)

Hippuri
c Acid
(% of
Urinary
¹⁴C)

Anthran
ilic Acid
(% of
Dose)

Referen
ce

Human 250 mg Oral

Not
Detecte
d
(<0.04%
)

- - -

Keyhanf
ar &
Caldwel
l,
1996[1]
[2]

Rat

(F344)

250

mg/kg
i.p.

Not

Detected
Minor ~95% -

Keyhanfa

r &

Caldwell,

1996[1]

Mouse

(CD-1)

250

mg/kg
i.p. 2.2% ~16% ~80% -

Keyhanfa

r &

Caldwell,

1996[1]

| Mouse (B6C3F₁) | 500 mg/kg | Oral | 0.3-0.4% | - | 35% | 17% | Caldwell et al., 1985[1] |

The dose-dependent nature of this metabolic saturation in mice is critical. Below a certain

threshold, mice also hydrolyze the ester completely.
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Table 4: Dose-Dependent Excretion of Unchanged Cinnamyl Anthranilate in Mice (i.p.)

Dose (mg/kg bw)
Unchanged Ester in Urine
(% of Dose)

Reference

5 Not Detected
Keyhanfar & Caldwell,
1996[1][2]

20
Proportion present remains

constant
Keyhanfar & Caldwell, 1996[2]

50 3.1% Keyhanfar & Caldwell, 1996[1]

| 250 | 2.2% | Keyhanfar & Caldwell, 1996[1] |

Experimental Protocols
The following section outlines the typical methodologies employed in the in vivo study of

cinnamyl anthranilate metabolism.

Animal Studies
Species and Strain: Male Fischer 344 (F344) rats and male CD-1 or B6C3F₁ mice are

commonly used.[1][2]

Compound Administration:

Radiolabeling: [3-¹⁴C] Cinnamyl anthranilate is synthesized to facilitate tracking of the

parent compound and its metabolites.[2]

Route of Administration: Intraperitoneal (i.p.) injection or oral administration (gavage or

dietary) are standard methods.[1][2]

Dosage: Doses can range from 5 mg/kg to 500 mg/kg for acute studies, or up to 30,000

ppm in the diet for sub-chronic studies.[1][2]

Sample Collection:
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Urine and faeces are collected over a period of 72 hours post-administration, typically in

24-hour intervals.[2] Animals are housed in metabolism cages to allow for separate

collection.

Sample Analysis:

Quantification of Radioactivity: Total radioactivity in urine and faeces samples is measured

to determine excretion patterns.

Metabolite Profiling: Radio-High-Performance Liquid Chromatography (radio-HPLC) is

used to separate and identify radiolabeled metabolites in the urine.[2] For studies with

unlabelled compounds, fluorescence HPLC may be employed.[2]
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Experimental Workflow for In Vivo Metabolism Study

Select Animal Model
(e.g., F344 Rat, CD-1 Mouse)

Administer Compound
(e.g., ¹⁴C-Cinnamyl Anthranilate, i.p. or Oral)

House in Metabolism Cages
Collect Urine & Faeces (0-72h)

Process Samples
(e.g., Homogenize Faeces)

Quantify Total ¹⁴C
(Liquid Scintillation Counting)

Metabolite Profiling
(Radio-HPLC)

Data Analysis:
Excretion Balance & Metabolite ID
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Logical Relationship: Dose, Metabolism, and Biological Effect

Mouse Model Rat / Human Model
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Does not exceed
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No Effect

Complete
Metabolism

Systemic
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Capacity
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No Effect

Complete
Metabolism
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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